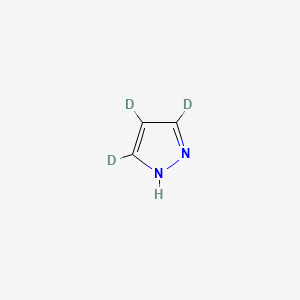

1H-Pyrazole-3,4,5-d3

Description

BenchChem offers high-quality 1H-Pyrazole-3,4,5-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-3,4,5-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H4N2 |

|---|---|

Molecular Weight |

71.10 g/mol |

IUPAC Name |

3,4,5-trideuterio-1H-pyrazole |

InChI |

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)/i1D,2D,3D |

InChI Key |

WTKZEGDFNFYCGP-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(NN=C1[2H])[2H] |

Canonical SMILES |

C1=CNN=C1 |

Origin of Product |

United States |

Foundational & Exploratory

"1H-Pyrazole-3,4,5-d3" chemical properties and structure

An In-Depth Technical Guide to 1H-Pyrazole-3,4,5-d3

Introduction

1H-Pyrazole-3,4,5-d3 is the deuterated isotopologue of 1H-pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This stable isotope-labeled compound is a high-value tool for researchers, scientists, and drug development professionals. Its primary significance lies in its application as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) and as a tracer in metabolic studies.[2] The substitution of hydrogen with deuterium, a heavier isotope, provides a distinct mass signature and can influence the rate of metabolic processes, a phenomenon known as the Kinetic Isotope Effect (KIE).[3] This guide provides a comprehensive overview of the chemical properties, structure, and critical applications of 1H-Pyrazole-3,4,5-d3.

Chemical Structure and Identification

1H-Pyrazole-3,4,5-d3 features a pyrazole ring where the hydrogen atoms at positions 3, 4, and 5 have been replaced by deuterium atoms.

dot

References

An In-depth Technical Guide to the Synthesis of 1H-Pyrazole-3,4,5-d3

This guide provides a comprehensive overview of the synthesis pathways and mechanisms for producing 1H-Pyrazole-3,4,5-d3, a deuterated isotopologue of pyrazole. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds for applications such as metabolic switching in drug candidates, mechanistic studies, and as internal standards for quantitative analysis.[1] The substitution of hydrogen with deuterium can significantly alter a molecule's pharmacokinetic profile by leveraging the kinetic isotope effect, which makes the carbon-deuterium bond more resistant to cleavage during metabolism.[1]

Synthesis Pathways

The synthesis of 1H-Pyrazole-3,4,5-d3 can be approached through two primary strategies: direct hydrogen-deuterium (H/D) exchange on an existing pyrazole scaffold or de novo synthesis from deuterated precursors.

Hydrogen-Deuterium Exchange

Direct H/D exchange is a common method for introducing deuterium into a molecule. The reactivity of the C-H bonds at the 3, 4, and 5 positions of the pyrazole ring differs, allowing for stepwise or position-selective deuteration under specific conditions.

Mechanism of Deuteration:

The mechanism of H/D exchange on the pyrazole ring is position-dependent.

-

C4-Position: Deuteration at the C4 position is proposed to proceed through a general acid-catalyzed formation of σ-intermediates from both the neutral pyrazole molecule and its conjugate base.[2]

-

C3(5)-Positions: The deuteration at the C3 and C5 positions is suggested to occur via an ylide intermediate, formed from the attack of a deuteroxide ion (OD⁻) on the conjugate acid of pyrazole.[2] This process has been observed to be independent of buffer catalysis and pD.[2]

Kinetic studies have been performed at elevated temperatures (200-250 °C) in sealed tubes to investigate the rates of deuteration at these positions. However, for practical laboratory synthesis, base-catalyzed exchange offers a more accessible route. For instance, the use of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) has been effective in achieving deuteration at the C5 position of substituted pyrazoles. Achieving full deuteration at all three carbon positions (3, 4, and 5) would likely require forcing conditions, such as elevated temperatures and prolonged reaction times with a strong deuterated base, due to the differing reactivities of the positions.

A potential workflow for complete H/D exchange is outlined below:

Caption: Workflow for the synthesis of 1H-Pyrazole-3,4,5-d3 via H/D exchange.

De Novo Synthesis from Deuterated Precursors

An alternative to direct exchange is the construction of the pyrazole ring from deuterated building blocks. This method can offer higher isotopic purity and avoid the harsh conditions sometimes required for complete H/D exchange. A common route to pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine. To synthesize 1H-Pyrazole-3,4,5-d3, a fully deuterated 1,3-dicarbonyl equivalent would be required.

One patented method describes the synthesis of a deuterated pyrazole derivative using deuterated acetylacetone (acetylacetone-d₈) and a substituted hydrazine in the presence of a deuterated acid. While this example is for a substituted pyrazole, the principle can be adapted for the synthesis of the parent 1H-Pyrazole-3,4,5-d3. The key would be the reaction of a deuterated malondialdehyde equivalent or a similarly functionalized C3-d₄ synthon with hydrazine.

The general synthetic pathway is depicted below:

Caption: De novo synthesis of 1H-Pyrazole-3,4,5-d3 from a deuterated 1,3-dicarbonyl precursor.

Experimental Protocols

Protocol 1: Base-Catalyzed H/D Exchange at C5 (Adapted)

This protocol is adapted from the deuteration of 1-(methyl-d₃)-4-nitro-1H-pyrazole and demonstrates the general procedure for base-catalyzed exchange.

Materials:

-

1H-Pyrazole

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD, 40 wt. % in D₂O)

-

Anhydrous solvent (e.g., 2-methyltetrahydrofuran)

Procedure:

-

Dissolve 1H-Pyrazole in the anhydrous solvent in a sealed reaction vessel.

-

Prepare a 10 wt. % NaOD solution in D₂O by diluting the 40 wt. % stock solution with D₂O.

-

Add the 10 wt. % NaOD solution to the pyrazole solution.

-

Stir the reaction mixture vigorously at an elevated temperature (optimization required, potentially starting from room temperature and increasing as needed) for several hours.

-

Monitor the reaction progress by taking aliquots, quenching with a standard acid (e.g., HCl), extracting the product, and analyzing by ¹H NMR and/or mass spectrometry to determine the extent of deuteration.

-

For complete deuteration, it may be necessary to remove the aqueous layer and add a fresh portion of the NaOD/D₂O solution and continue heating.

-

Upon completion, allow the mixture to cool, separate the layers, and wash the organic layer with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the deuterated pyrazole.

Protocol 2: High-Temperature H/D Exchange in a Sealed Tube (Adapted)

This protocol is based on kinetic studies of pyrazole deuteration and represents a more vigorous method.

Materials:

-

1H-Pyrazole, recrystallized from cyclohexane

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Heavy-wall borosilicate glass ampoules

Procedure:

-

Dissolve a known quantity of 1H-Pyrazole in D₂O within a heavy-wall borosilicate glass ampoule.

-

Seal the ampoule under vacuum or an inert atmosphere.

-

Heat the sealed ampoule in a suitable oven at a high temperature (e.g., 200-250 °C) for a specified duration.

-

Carefully cool the ampoule to room temperature.

-

Open the ampoule and isolate the product. This may involve lyophilization to remove the D₂O.

-

Analyze the product for isotopic purity using ¹H NMR and mass spectrometry.

Data Presentation

The efficiency of deuteration is typically quantified by the percentage of deuterium incorporation at each position. This data is crucial for ensuring the quality of the final product.

| Position | Method | Reagents | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Reference |

| C5 | Base-Catalyzed Exchange | 10 wt% NaOD in D₂O | Room Temp. | 4 | >95 (on a substituted pyrazole) | |

| C4 | Acid-Catalyzed Exchange | D₂O with buffer | 200 | Variable | Rate constants determined | |

| C3(5) | Uncatalyzed Exchange | D₂O | 230 | Variable | Rate constants determined | |

| C4, C3(Me), C5(Me) | De Novo Synthesis | Acetylacetone-d₇, 4-nitrophenylhydrazine, DCl | 60 | Not specified | 95 (C4), 90 (methyls) |

Note: The data presented is based on various pyrazole derivatives and conditions cited in the literature. Direct application to unsubstituted 1H-pyrazole may yield different results and requires optimization.

Conclusion

The synthesis of 1H-Pyrazole-3,4,5-d3 is achievable through both H/D exchange and de novo synthesis methodologies. The choice of pathway will depend on the desired isotopic purity, available starting materials, and the scale of the synthesis. For complete deuteration, a combination of base-catalyzed exchange under forcing conditions or a multi-step synthesis from fully deuterated precursors is likely necessary. Careful monitoring of the reaction progress and rigorous analysis of the final product are essential to ensure the desired level of deuterium incorporation. The provided protocols and data serve as a foundational guide for the development of a robust and efficient synthesis of 1H-Pyrazole-3,4,5-d3 for advanced research and development applications.

References

An In-depth Technical Guide to 1H-Pyrazole-3,4,5-d3: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1H-Pyrazole-3,4,5-d3, a deuterated analog of 1H-pyrazole. This isotopically labeled compound is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard for quantitative analysis and in metabolic stability studies. This document details its properties, outlines a general synthetic approach, and provides an in-depth experimental protocol for its application in metabolic stability assays.

Introduction

1H-Pyrazole-3,4,5-d3 (CAS No. 51038-79-0) is a stable isotope-labeled form of 1H-pyrazole where the hydrogen atoms at positions 3, 4, and 5 of the pyrazole ring are replaced with deuterium.[1] This substitution has a minimal impact on the compound's physical and chemical properties but introduces a significant mass difference, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[2] Furthermore, the kinetic isotope effect, stemming from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can significantly alter the rate of metabolic processes at the deuterated positions. This property is particularly useful in drug discovery for enhancing the metabolic stability of drug candidates.[3]

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 1H-Pyrazole-3,4,5-d3 and 1H-Pyrazole

| Property | 1H-Pyrazole-3,4,5-d3 | 1H-Pyrazole |

| CAS Number | 51038-79-0[4] | 288-13-1[5] |

| Molecular Formula | C₃HD₃N₂ | C₃H₄N₂ |

| Molecular Weight | 71.10 g/mol | 68.08 g/mol |

| Appearance | White to yellow crystals or crystalline powder (presumed) | White to yellow crystals or crystalline powder |

| Melting Point | Not reported; expected to be similar to 1H-Pyrazole | 67-70 °C |

| Boiling Point | Not reported; expected to be similar to 1H-Pyrazole | 186-188 °C |

| Solubility | Not reported; expected to be similar to 1H-Pyrazole | Soluble in water, ethanol, and other organic solvents. |

Synthesis of 1H-Pyrazole-3,4,5-d3: A General Protocol

A specific, detailed experimental protocol for the synthesis of 1H-Pyrazole-3,4,5-d3 is not widely published. However, a plausible route can be devised based on established methods for pyrazole synthesis and deuteration techniques. The Knorr pyrazole synthesis, a classic method, can be adapted using deuterated starting materials. Alternatively, direct deuteration of the pyrazole ring can be achieved under certain conditions.

Principle:

The synthesis can be approached by reacting a deuterated 1,3-dicarbonyl compound with a hydrazine in a cyclocondensation reaction. To achieve deuteration at the 3, 4, and 5 positions, a fully deuterated 1,3-dicarbonyl precursor is required.

General Experimental Protocol:

-

Step 1: Preparation of a Deuterated 1,3-Dicarbonyl Compound.

-

A suitable 1,3-dicarbonyl compound, such as acetylacetone, is subjected to H/D exchange. This can be achieved by heating the compound in the presence of a deuterium source like D₂O with an acid or base catalyst. Multiple cycles may be necessary to achieve a high degree of deuteration.

-

-

Step 2: Cyclocondensation Reaction.

-

The deuterated 1,3-dicarbonyl compound (1.0 eq) is dissolved in a suitable solvent, such as deuterated ethanol (C₂D₅OD).

-

Hydrazine hydrate (1.0-1.2 eq) is added to the solution.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Purification.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield 1H-Pyrazole-3,4,5-d3.

-

Note: The regioselectivity of the reaction needs to be considered if an unsymmetrical 1,3-dicarbonyl compound is used.

Application in Metabolic Stability Assays

One of the primary applications of 1H-Pyrazole-3,4,5-d3 is as an internal standard in in vitro metabolic stability assays. These assays are crucial in early drug discovery to predict the in vivo metabolic clearance of a drug candidate.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a pyrazole-based drug candidate using 1H-Pyrazole-3,4,5-d3 as an internal standard.

-

Materials:

-

Test compound (non-deuterated pyrazole derivative)

-

1H-Pyrazole-3,4,5-d3 (internal standard)

-

Pooled human liver microsomes

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

-

-

Methodology:

-

Preparation: Prepare stock solutions of the test compound and the internal standard in a suitable organic solvent (e.g., DMSO).

-

Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing a known concentration of the internal standard (1H-Pyrazole-3,4,5-d3).

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.

-

-

Data Analysis:

-

The concentration of the test compound at each time point is normalized to the concentration of the internal standard.

-

The natural logarithm of the percentage of the remaining test compound is plotted against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life is calculated as t½ = 0.693 / k.

-

The intrinsic clearance (CLint) is then calculated based on the t½ and the protein concentration in the incubation.

-

Logical Workflow for Metabolic Stability Assay

The following diagram illustrates the logical workflow of using 1H-Pyrazole-3,4,5-d3 as an internal standard in a metabolic stability assay.

Caption: Workflow for an in vitro metabolic stability assay.

Signaling Pathways and Logical Relationships

1H-Pyrazole-3,4,5-d3 is not known to directly interact with specific signaling pathways in a pharmacological sense. Its utility lies in its application as a tool to study the pharmacokinetics of other active molecules. The "signaling pathway" in this context is the logical progression of its use in drug development.

The following diagram illustrates the role of metabolic stability data, obtained using deuterated standards, in the drug discovery pipeline.

Caption: Role of metabolic stability in the drug discovery process.

Conclusion

1H-Pyrazole-3,4,5-d3 is a specialized but indispensable tool for researchers in the pharmaceutical sciences. Its primary value lies in its application as a robust internal standard for the accurate quantification of pyrazole-containing compounds in complex biological matrices. The insights gained from metabolic stability assays, facilitated by the use of such deuterated standards, are critical for the selection and optimization of drug candidates with favorable pharmacokinetic profiles, ultimately contributing to the development of safer and more effective medicines. While specific physical data for the deuterated compound is scarce, its properties can be reasonably extrapolated from its non-deuterated parent. The synthetic methodologies, though not explicitly detailed for this specific molecule, can be inferred from established chemical principles.

References

"1H-Pyrazole-3,4,5-d3" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1H-Pyrazole-3,4,5-d3, a deuterated analog of 1H-Pyrazole. This isotopically labeled compound serves as an invaluable tool in various research and development applications, particularly in analytical and metabolic studies.

Core Compound Data

1H-Pyrazole-3,4,5-d3 is a stable, isotopically labeled form of 1H-Pyrazole where the hydrogen atoms at positions 3, 4, and 5 of the pyrazole ring are replaced with deuterium. This substitution results in a compound with a higher molecular weight than its unlabeled counterpart, which is crucial for its application as an internal standard in mass spectrometry-based assays.

| Property | Value | Source |

| CAS Number | 51038-79-0 | N/A |

| Molecular Formula | C₃HD₃N₂ | N/A |

| Molecular Weight | 71.1 g/mol | |

| Synonyms | 3,4,5-Trideuteropyrazole, Pyrazole-d3 | N/A |

Applications in Research and Development

The primary utility of 1H-Pyrazole-3,4,5-d3 stems from the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This property makes deuterated compounds valuable in a range of scientific investigations.

-

Internal Standard: It is frequently used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Metabolic Studies: The deuterium labeling aids in tracing the metabolic fate of pyrazole and its derivatives. The use of d3-pyrazole has been shown to greatly enhance the structural assignment of metabolites.[2]

-

Pharmacokinetic Analysis: In drug development, deuteration can alter the pharmacokinetic and metabolic profiles of drugs, potentially leading to improved half-life and safety profiles.[3]

-

Mechanistic Studies: It serves as a tool in mechanistic studies of chemical reactions.[3]

Experimental Protocols

While specific experimental protocols are highly dependent on the application and instrumentation, this section provides a generalized methodology for the use of 1H-Pyrazole-3,4,5-d3 as an internal standard in a typical LC-MS/MS quantitative analysis of a hypothetical pyrazole-based drug candidate, "Pyracel."

Objective: To quantify the concentration of Pyracel in rat plasma using 1H-Pyrazole-3,4,5-d3 as an internal standard.

Materials and Reagents:

-

Pyracel analytical standard

-

1H-Pyrazole-3,4,5-d3 (Internal Standard, IS)

-

Rat plasma (control)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Pyracel in ACN.

-

Prepare a 1 mg/mL stock solution of 1H-Pyrazole-3,4,5-d3 (IS) in ACN.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Perform serial dilutions of the Pyracel stock solution with control rat plasma to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each calibration standard, QC, and unknown plasma sample, add 150 µL of ACN containing a fixed concentration of 1H-Pyrazole-3,4,5-d3 (e.g., 100 ng/mL).

-

Vortex the samples for 1 minute to precipitate proteins.

-

Centrifuge the samples at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

Pyracel: Monitor a specific precursor-to-product ion transition.

-

1H-Pyrazole-3,4,5-d3 (IS): Monitor its specific precursor-to-product ion transition.

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for both the analyte and the IS.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Pyracel and the IS.

-

Calculate the peak area ratio (Pyracel/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Pyracel in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of 1H-Pyrazole-3,4,5-d3.

Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.

Caption: A conceptual workflow for a metabolic study utilizing a deuterated compound.

References

Spectroscopic Characterization of 1H-Pyrazole-3,4,5-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for 1H-Pyrazole-3,4,5-d3, a deuterated isotopologue of 1H-pyrazole. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for mechanistic studies, as internal standards in quantitative analysis, or to modulate metabolic pathways.

Introduction

1H-Pyrazole is a five-membered aromatic heterocycle that serves as a foundational scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] The site-specific deuteration at the 3, 4, and 5 positions of the pyrazole ring in 1H-Pyrazole-3,4,5-d3 is a strategic modification. This isotopic substitution can significantly influence the metabolic fate of pyrazole-containing drugs by leveraging the kinetic isotope effect, potentially leading to improved pharmacokinetic profiles.[3] Furthermore, this deuterated analog is an invaluable tool in nuclear magnetic resonance (NMR) spectroscopy and as an internal standard for mass spectrometry-based quantification.[4]

Spectroscopic Data

The substitution of protons with deuterium at positions 3, 4, and 5 profoundly alters the spectroscopic signature of the pyrazole ring, providing distinct advantages for structural elucidation and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural confirmation of 1H-Pyrazole-3,4,5-d3. The deuteration leads to characteristic changes in both ¹H and ¹³C NMR spectra.

Expected ¹H NMR Data:

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H (N-H) | 12.0 - 14.0 | Singlet | The N-H proton is readily exchangeable with protic solvents like D₂O or CD₃OD, which would lead to its disappearance from the spectrum. |

Expected ¹³C NMR Data:

| Nucleus | Chemical Shift (ppm) Range | Multiplicity (due to ¹³C-D coupling) | Coupling Constant (JC-D) (Hz) |

| ¹³C (C3/C5-D) | ~134 | Triplet | ~25-30 |

| ¹³C (C4-D) | ~105 | Triplet | ~25-30 |

Note: The chemical shift values are illustrative and based on typical values for pyrazole systems. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Vibrational spectroscopy, such as IR, provides detailed information about the molecular vibrations of 1H-Pyrazole-3,4,5-d3. The deuteration at the C3, C4, and C5 positions is expected to cause significant shifts in the vibrational frequencies associated with the C-D bonds compared to the C-H bonds in the non-deuterated analog.

Expected IR Vibrational Frequencies:

| Vibrational Mode | Frequency Range (cm⁻¹) (Non-deuterated) | Expected Frequency Range (cm⁻¹) (Deuterated) | Notes |

| C-H Stretch | 3100 - 3000 | N/A | These bands will be absent for the C3, C4, and C5 positions. |

| C-D Stretch | N/A | ~2300 - 2200 | The appearance of these bands is a clear indication of successful deuteration. |

| Ring Vibrations | 1600 - 1400 | Shifted to lower frequencies | The change in mass on the pyrazole ring will affect the ring stretching and bending modes. |

Note: The provided frequency ranges are general and intended for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the isotopic purity of 1H-Pyrazole-3,4,5-d3 and for its use as an internal standard. The molecular weight of 1H-Pyrazole-3,4,5-d3 is 71.097 g/mol . The fragmentation pattern in MS/MS analysis can help confirm the positions of the deuterium atoms. The primary fragmentation pathway for pyrazoles involves the loss of HCN. For 1H-Pyrazole-3,4,5-d3, the loss of DCN would be a characteristic fragmentation.

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of 1H-Pyrazole-3,4,5-d3 for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Choose a suitable deuterated solvent that completely dissolves the compound, such as CDCl₃ for nonpolar compounds or DMSO-d₆. Ensure the solvent is dry to avoid the exchange of the N-H proton.

-

Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial, then transfer the solution to a 5 mm NMR tube.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

-

The magnetic field is shimmed to maximize resolution and minimize peak broadening.

-

The probe is tuned to the appropriate nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data. For 2D experiments like HMBC, optimize the J(C,H) coupling constant to around 8-10 Hz to observe 2- and 3-bond correlations.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of 1H-Pyrazole-3,4,5-d3 with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

To study N-D exchange, the sample can be dissolved in a deuterating solvent (e.g., D₂O or CH₃OD), evaporated to dryness under vacuum, and this process repeated before preparing the KBr pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the IR spectrum of the sample.

Mass Spectrometry (LC-MS/MS)

Sample Preparation:

-

Prepare a stock solution of 1H-Pyrazole-3,4,5-d3 in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions to prepare working solutions at the desired concentrations.

Data Acquisition:

-

The sample is introduced into the mass spectrometer, typically after separation by liquid chromatography (LC).

-

For quantitative analysis, a triple quadrupole mass spectrometer is often used to monitor specific parent-to-daughter ion transitions for both the analyte and the deuterated internal standard.

-

The mass spectra of the samples are compared to identify and quantify the deuterated compound.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1H-Pyrazole-3,4,5-d3.

Caption: General workflow for the spectroscopic analysis of 1H-Pyrazole-3,4,5-d3.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the expected primary fragmentation pathway of 1H-Pyrazole-3,4,5-d3 in a mass spectrometer.

Caption: Expected fragmentation of 1H-Pyrazole-3,4,5-d3 via loss of DCN.

References

Isotopic Labeling with 1H-Pyrazole-3,4,5-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of 1H-Pyrazole-3,4,5-d3, a deuterated isotopic analog of pyrazole, for researchers, scientists, and professionals in drug development. This document details its utility as an internal standard in quantitative analysis and as a metabolic tracer, supported by experimental protocols and data.

Introduction to Isotopic Labeling and Deuterated Pyrazoles

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to provide a robust internal standard for quantitative bioanalysis. Deuterium (²H or D), a stable isotope of hydrogen, is a common choice for isotopic labeling due to its relative ease of incorporation and significant mass difference from protium (¹H), which allows for clear differentiation in mass spectrometry.

The pyrazole nucleus is a fundamental scaffold in a multitude of pharmaceutical agents, exhibiting a wide range of biological activities.[1] The use of deuterated pyrazole derivatives, such as 1H-Pyrazole-3,4,5-d3, has become invaluable in preclinical and clinical drug development. These labeled compounds aid in elucidating pharmacokinetic profiles, identifying metabolites, and ensuring the accuracy of quantitative assays.[2]

Synthesis of 1H-Pyrazole-3,4,5-d3

Experimental Protocol: Synthesis of 1H-Pyrazole-3,4,5-d3 (Generalized)

Objective: To synthesize 1H-Pyrazole-3,4,5-d3 through a ring-closing reaction using a deuterated precursor.

Materials:

-

Deuterated acetylacetone (Acetylacetone-d8)

-

Hydrazine hydrate

-

Deuterium oxide (D₂O)

-

Deuterated hydrochloric acid (DCl in D₂O)

-

Sodium carbonate

-

Anhydrous magnesium sulfate

-

Organic solvents (e.g., deuterated methanol, diethyl ether)

Procedure:

-

Preparation of Deuterated Precursor: The synthesis begins with a fully deuterated 1,3-dicarbonyl compound, such as acetylacetone-d8.

-

Cyclization Reaction:

-

In a round-bottom flask, dissolve acetylacetone-d8 in an appropriate deuterated solvent, such as D₂O or deuterated methanol.

-

Add hydrazine hydrate to the solution.

-

Acidify the reaction mixture with a solution of DCl in D₂O to catalyze the cyclization.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium carbonate in D₂O until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent, such as diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1H-Pyrazole-3,4,5-d3.

-

-

Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the final product with high isotopic and chemical purity.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the extent of deuteration.

Application as an Internal Standard in Quantitative Analysis

Deuterated compounds are considered the gold standard for internal standards in LC-MS/MS-based quantitative bioanalysis due to their similar physicochemical properties to the analyte, which allows them to co-elute and experience similar matrix effects and ionization suppression or enhancement.[3]

Experimental Protocol: Quantification of a Pyrazole-based Drug using a Deuterated Internal Standard (Case Study: Celecoxib)

This protocol is adapted from established methods for the quantification of the pyrazole-containing drug, celecoxib, using its deuterated analog, celecoxib-d4, as an internal standard.[4][5]

Objective: To quantify the concentration of a pyrazole-based drug in plasma samples using LC-MS/MS with a deuterated internal standard.

Materials:

-

Plasma samples (blank, spiked calibration standards, quality controls, and unknown study samples)

-

Analyte (e.g., celecoxib) stock solution

-

Internal Standard (IS) (e.g., celecoxib-d4) working solution

-

Acetonitrile

-

Formic acid

-

Milli-Q water

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., 100 ng/mL celecoxib-d4 in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions.

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Analyte (Celecoxib): Q1: 382.1 m/z -> Q3: 316.1 m/z

-

Internal Standard (Celecoxib-d4): Q1: 386.1 m/z -> Q3: 320.1 m/z

-

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

-

Use a weighted linear regression (1/x²) to fit the curve.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Presentation: Pharmacokinetic Parameters of Celecoxib in Rat Blood

The following table summarizes the pharmacokinetic parameters of celecoxib and its metabolites in rat blood following a single oral dose, as determined by a validated LC-MS/MS method.

| Analyte | Cmax (nM) | Tmax (h) | AUC (0-t) (nM*h) |

| Celecoxib | 15,000 ± 2,500 | 2.0 | 85,000 ± 15,000 |

| M2 (Carboxycelecoxib) | 8,000 ± 1,200 | 4.0 | 60,000 ± 10,000 |

| M3 (Hydroxycelecoxib) | 4,500 ± 800 | 3.0 | 35,000 ± 6,000 |

Application as a Metabolic Tracer

1H-Pyrazole-3,4,5-d3 can be used as a tracer to investigate the metabolic fate of pyrazole-containing compounds. By administering the deuterated compound, metabolites can be identified by the characteristic mass shift in mass spectrometry.

A study on the metabolism of pyrazole using d3-pyrazole identified several urinary metabolites, including hydroxylated and conjugated derivatives. This suggests that pyrazole undergoes both Phase I and Phase II metabolism.

Metabolic Pathway of Pyrazole

The metabolism of pyrazole is initiated by oxidation, primarily mediated by Cytochrome P450 enzymes (CYP), particularly CYP2E1. This is followed by conjugation reactions.

Caption: Proposed metabolic pathway of 1H-Pyrazole-3,4,5-d3.

The use of d3-pyrazole in metabolic studies greatly aids in the structural assignment of metabolites, revealing metabolic processes occurring at or adjacent to the labeled carbon atoms. The identification of a pentose conjugate suggests that pyrazole may enter the salvage pathway for purines and pyrimidines.

Experimental Workflow for Metabolite Identification

Caption: Workflow for metabolite identification using 1H-Pyrazole-3,4,5-d3.

Conclusion

1H-Pyrazole-3,4,5-d3 is a critical tool in modern drug discovery and development. Its application as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, while its use as a metabolic tracer provides invaluable insights into the biotransformation of pyrazole-containing drug candidates. The methodologies and data presented in this guide offer a foundational understanding for researchers and scientists working with this and similar isotopically labeled compounds.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. ashdin.com [ashdin.com]

- 5. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Labeled Analogue in Focus: A Technical Guide to 1H-Pyrazole-3,4,5-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, characterization, and application of 1H-Pyrazole-3,4,5-d3, a deuterated analogue of 1H-Pyrazole. This labeled compound serves as an invaluable tool in various stages of research and drug development, particularly in quantitative analysis and metabolic studies.

Core Physicochemical Properties: 1H-Pyrazole vs. 1H-Pyrazole-3,4,5-d3

The substitution of hydrogen with deuterium at the 3, 4, and 5 positions of the pyrazole ring introduces a subtle yet significant change in the molecule's mass, which is fundamental to its application as an internal standard. While most physicochemical properties remain nearly identical, the key difference lies in the molecular weight.

| Property | 1H-Pyrazole | 1H-Pyrazole-3,4,5-d3 |

| Molecular Formula | C₃H₄N₂ | C₃HD₃N₂ |

| Molecular Weight | 68.08 g/mol [1] | 71.10 g/mol |

| CAS Number | 288-13-1[1] | 51038-79-0[2] |

| Appearance | Colorless or pale yellow crystalline solid[1] | Not specified, expected to be similar to 1H-Pyrazole |

| Melting Point | 66-70 °C[1] | Not specified, expected to be similar to 1H-Pyrazole |

| Boiling Point | 186-188 °C | Not specified, expected to be similar to 1H-Pyrazole |

| Solubility | Soluble in water, ethanol, methanol, and acetone | Not specified, expected to be similar to 1H-Pyrazole |

Synthesis of 1H-Pyrazole-3,4,5-d3: A Proposed Experimental Protocol

Objective: To synthesize 1H-Pyrazole-3,4,5-d3 from 1H-Pyrazole via hydrogen-deuterium exchange.

Materials:

-

1H-Pyrazole

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deuterated chloroform (CDCl₃)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

NMR tube

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1H-Pyrazole in 20 mL of deuterium oxide.

-

Acid Catalysis: Carefully add 0.5 mL of deuterated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain reflux for 48-72 hours to facilitate the exchange of all three protons at positions 3, 4, and 5.

-

Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the acid by adding anhydrous sodium carbonate in small portions until the effervescence ceases.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with deuterated chloroform (3 x 20 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the deuterated chloroform using a rotary evaporator to obtain the crude 1H-Pyrazole-3,4,5-d3.

-

Characterization: Confirm the identity and isotopic purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the signals corresponding to the protons at positions 3, 4, and 5 should be significantly diminished or absent. Mass spectrometry will show a molecular ion peak corresponding to the mass of the trideuterated product.

Applications in Quantitative Analysis: The Role of 1H-Pyrazole-3,4,5-d3 as an Internal Standard

The primary application of 1H-Pyrazole-3,4,5-d3 is as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy. Its chemical similarity to the unlabeled analyte (1H-Pyrazole) ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus compensating for variations in these steps and improving the accuracy and precision of quantification.

Experimental Protocol: Quantification of 1H-Pyrazole in a Sample Matrix using LC-MS/MS with 1H-Pyrazole-3,4,5-d3 as an Internal Standard

Objective: To determine the concentration of 1H-Pyrazole in a given sample matrix (e.g., plasma, tissue homogenate) using a validated LC-MS/MS method.

Materials and Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

-

1H-Pyrazole analytical standard

-

1H-Pyrazole-3,4,5-d3 internal standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Sample matrix

-

Vortex mixer

-

Centrifuge

Procedure:

-

Standard and IS Stock Solution Preparation:

-

Prepare a 1 mg/mL stock solution of 1H-Pyrazole in a suitable solvent (e.g., 50:50 ACN:water).

-

Prepare a 1 mg/mL stock solution of 1H-Pyrazole-3,4,5-d3 in the same solvent.

-

-

Calibration Standards and Quality Control (QC) Samples Preparation:

-

Prepare a series of calibration standards by spiking the sample matrix with known concentrations of the 1H-Pyrazole stock solution.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of each calibration standard, QC sample, and unknown sample, add 10 µL of the 1H-Pyrazole-3,4,5-d3 internal standard working solution (at a fixed concentration).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1H-Pyrazole: Precursor ion (Q1) m/z 69.1 → Product ion (Q3) m/z 42.1

-

1H-Pyrazole-3,4,5-d3: Precursor ion (Q1) m/z 72.1 → Product ion (Q3) m/z 44.1

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 1H-Pyrazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Involvement of Pyrazole Derivatives in Signaling Pathways

While 1H-Pyrazole itself is a fundamental heterocyclic compound, its derivatives are of significant interest in drug discovery due to their diverse biological activities. Many pyrazole-containing compounds have been developed as inhibitors of key signaling pathways implicated in diseases like cancer.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cellular processes such as immunity, cell growth, and differentiation. Dysregulation of this pathway is linked to various cancers and inflammatory diseases. Certain 4-amino-1H-pyrazole derivatives have been designed and synthesized as potent inhibitors of JAKs, demonstrating the potential of the pyrazole scaffold in targeting this pathway.

References

The Impact of Deuteration on the Biological Activities of Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral effects. A key strategy in modern drug development is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification, which creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic processes, leading to improved drug exposure, reduced formation of toxic metabolites, and potentially enhanced therapeutic efficacy. This technical guide provides an in-depth exploration of the biological activities of deuterated pyrazole compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

The Kinetic Isotope Effect in Pyrazole Metabolism

The metabolic transformation of many pyrazole-containing drugs is a primary determinant of their efficacy and duration of action. Cytochrome P450 (CYP) enzymes often mediate the oxidation of the pyrazole ring or its substituents, a process that frequently involves the cleavage of a C-H bond in the rate-determining step. By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of this enzymatic reaction can be significantly reduced. This is because the greater mass of deuterium results in a lower vibrational frequency of the C-D bond, leading to a higher activation energy required for bond cleavage. The result is a slower rate of metabolism, which can lead to a longer drug half-life, increased overall exposure (Area Under the Curve or AUC), and potentially a more favorable dosing regimen.[1]

Quantitative Analysis of Biological Activities

The impact of deuteration on the biological activity of pyrazole compounds is best understood through quantitative data. The following tables summarize key parameters for representative pyrazole compounds, including both deuterated and non-deuterated analogs where available.

Table 1: In Vitro Enzyme Inhibition Data for Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| Non-Deuterated Pyrazoles | ||||

| Afuresertib | AKT1 | 0.02 | - | - |

| Afuresertib | AKT2 | 2 | - | - |

| Afuresertib | AKT3 | 2.6 | - | - |

| Ravoxertinib (GDC-0994) | ERK1 | 6.1 | - | - |

| Ravoxertinib (GDC-0994) | ERK2 | 3.1 | - | - |

| Buparlisib (BKM-120) | p110α (PI3K) | 52 | - | - |

| Buparlisib (BKM-120) | p110β (PI3K) | 166 | - | - |

| Buparlisib (BKM-120) | p110δ (PI3K) | 116 | - | - |

| Buparlisib (BKM-120) | p110γ (PI3K) | 262 | - | - |

| Compound 4 | CDK2/cyclin A2 | 3820 | AT7519 | - |

| Compound 7a | CDK2/cyclin A2 | 2000 | AT7519 | - |

| Compound 7d | CDK2/cyclin A2 | 1470 | AT7519 | - |

| Compound 9 | CDK2/cyclin A2 | 960 | AT7519 | - |

| Deuterated vs. Non-Deuterated Pyrazole | ||||

| Fluoromethyl-celecoxib (5a) | COX-2 | 0.51 µM | Deuterated Fluoromethyl-celecoxib ([D2]5a) | 0.60 µM |

Data compiled from multiple sources.

Table 2: In Vitro Metabolic Stability of a Deuterated vs. Non-Deuterated Celecoxib Derivative

| Compound | In Vitro Metabolic Stability (% remaining after 60 min) |

| 18F-labeled celecoxib derivative ([18F]5a) | ~20% |

| Deuterated 18F-labeled celecoxib derivative ([D2,18F]5a) | ~80% |

This data demonstrates a significant increase in metabolic stability with deuteration.

Table 3: Pharmacokinetic Parameters of Celecoxib (Non-Deuterated)

| Parameter | Value |

| Elimination Half-life (t½) | 8-12 hours |

| Bioavailability | ~60-80% |

| Protein Binding | 97% |

| Volume of Distribution (Vd) | ~5-6 L/kg |

Note: Direct comparative pharmacokinetic data for deuterated vs. non-deuterated pyrazoles in a single study is limited in the public domain.

Signaling Pathways Modulated by Pyrazole Compounds

Pyrazole derivatives are known to inhibit several key signaling pathways implicated in diseases like cancer and inflammation. Understanding these pathways is crucial for rational drug design and development.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly the G1/S phase transition.[2][3] Its dysregulation is a common feature in many cancers. Pyrazole-based inhibitors can block the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and leading to cell cycle arrest and apoptosis.

Caption: CDK2 Signaling Pathway and Inhibition by Pyrazole Compounds.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling, playing a vital role in immunity and inflammation.[4][5] Aberrant JAK-STAT signaling is associated with autoimmune diseases and cancers. Pyrazole-containing molecules can act as potent JAK inhibitors.

Caption: JAK-STAT Signaling Pathway and Inhibition by Pyrazole Compounds.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that regulates cell survival, growth, and proliferation. Its overactivation is a frequent event in cancer. Several pyrazole derivatives have been developed as inhibitors of key kinases in this pathway.

Caption: PI3K/AKT Signaling Pathway and Inhibition by Pyrazole Compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of deuterated pyrazole compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Kinase enzyme (e.g., CDK2/Cyclin A2)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer

-

Test compound (deuterated pyrazole) and reference compound

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound and reference compound in the appropriate solvent (e.g., DMSO).

-

Add the kinase enzyme, substrate, and kinase reaction buffer to the wells of a 96-well plate.

-

Add the diluted test compounds or controls to the respective wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cell line of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

Test compound (deuterated pyrazole)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Materials:

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Phosphate buffer (pH 7.4)

-

Test compound (deuterated pyrazole)

-

Acetonitrile (for reaction termination)

-

Incubator/water bath at 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the test compound, liver microsomes, and phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Plot the natural log of the percentage of the remaining parent compound versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel deuterated pyrazole compound.

Caption: General Experimental Workflow for Deuterated Pyrazole Drug Discovery.

Conclusion

The strategic deuteration of pyrazole compounds represents a promising approach to enhance their therapeutic potential. By leveraging the kinetic isotope effect, medicinal chemists can favorably modulate the metabolic stability and pharmacokinetic profiles of these versatile scaffolds. The quantitative data and detailed protocols presented in this guide offer a framework for the rational design and evaluation of novel deuterated pyrazole-based drug candidates. As our understanding of the intricate interplay between chemical structure, metabolism, and biological activity continues to grow, deuteration will undoubtedly remain a valuable tool in the development of safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 3. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

1H-Pyrazole-3,4,5-d3: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development, the integrity of isotopically labeled compounds is paramount for reliable experimental outcomes. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1H-Pyrazole-3,4,5-d3, a valuable tool in metabolic research and as an internal standard. While specific long-term quantitative stability data for this particular deuterated compound is not publicly available, this guide consolidates information on the stability of pyrazoles and the best practices for handling deuterated compounds to ensure its longevity and purity.

Core Principles of Stability

The stability of 1H-Pyrazole-3,4,5-d3 is influenced by its inherent chemical properties as a pyrazole and the nature of the deuterium substitution. The pyrazole ring is an aromatic system, which generally confers good stability.[1] However, like many heterocyclic compounds, it is susceptible to degradation under certain conditions. For deuterated compounds, a primary concern is the potential for isotopic dilution through hydrogen-deuterium (H-D) exchange.[2][3]

Key factors that can affect the stability of 1H-Pyrazole-3,4,5-d3 include:

-

Temperature: Elevated temperatures can accelerate degradation pathways.[2][4] For many deuterated compounds, storage at reduced temperatures is recommended to minimize decomposition.

-

Light: Exposure to light, particularly UV radiation, can catalyze degradation.

-

Atmosphere: The presence of oxygen can lead to oxidation, a common degradation pathway for pyrazoline derivatives, which may result in discoloration (browning). Moisture in the atmosphere can lead to hydrogen-deuterium exchange, compromising the isotopic purity of the compound.

-

pH: The pyrazole ring can be susceptible to opening under strongly basic conditions.

Recommended Storage and Handling

To maintain the chemical and isotopic integrity of 1H-Pyrazole-3,4,5-d3, adherence to stringent storage and handling protocols is essential. The following table summarizes the recommended conditions based on best practices for deuterated and pyrazole-based compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C to -80°C (as a solid) Short-term: 2-8°C | Minimizes the rate of potential chemical degradation and sublimation. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation from atmospheric oxygen and minimizes hydrogen-deuterium exchange with moisture. |

| Light Protection | Store in a light-resistant container, such as an amber vial, or wrap the container in aluminum foil. | Protects the compound from light-induced degradation. |

| Container | Use a tightly sealed glass vial. For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material. | Prevents contamination and minimizes exposure to atmospheric conditions. Aliquoting reduces the risk of degradation of the entire stock. |

| Handling | Handle in a glove box or under a stream of inert gas. Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial. | Minimizes exposure to air and moisture. Preventing condensation is critical to avoid introducing water, which can lead to H-D exchange. |

Experimental Protocols for Stability Assessment

To determine the specific stability of 1H-Pyrazole-3,4,5-d3 under your experimental conditions, a stability assessment study is recommended. The following are generalized protocols for such studies.

General Stability Testing

This protocol assesses the stability of the compound under typical storage and handling conditions.

-

Sample Preparation: Prepare multiple aliquots of 1H-Pyrazole-3,4,5-d3 in the desired matrix (e.g., solvent, biological matrix).

-

Initial Analysis: Analyze a set of freshly prepared samples (T=0) to establish the initial concentration and purity. This serves as the baseline.

-

Storage Conditions:

-

Long-Term Stability: Store aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

-

Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for a period that mimics the typical duration of sample preparation and analysis.

-

Freeze-Thaw Stability: Subject aliquots to multiple (typically 3-5) freeze-thaw cycles, where samples are frozen at the long-term storage temperature and then thawed to room temperature.

-

-

Time Points: Analyze the stored samples at predetermined time intervals (e.g., for long-term stability: 1, 3, 6, 12 months).

-

Analysis: Use a suitable analytical method, such as LC-MS/MS, to determine the concentration and purity of 1H-Pyrazole-3,4,5-d3 in the stored samples. The results are compared to the T=0 samples.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. This involves subjecting the compound to stress conditions.

-

Acidic Degradation:

-

Dissolve the compound in a solution of a strong acid (e.g., 0.1 M HCl).

-

Incubate at a controlled temperature (e.g., 50°C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Basic Degradation:

-

Dissolve the compound in a solution of a strong base (e.g., 0.1 M NaOH).

-

Incubate at a controlled temperature for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the solution at room temperature or a slightly elevated temperature for a set time.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) in a controlled oven.

-

-

Photostability:

-

Expose a solution of the compound to a controlled light source (e.g., UV lamp).

-

-

Analysis: Analyze the stressed samples using a stability-indicating method (e.g., HPLC with a photodiode array detector or LC-MS/MS) to separate and identify any degradation products.

Visualizing Stability and Handling Workflows

The following diagrams, created using the DOT language, illustrate the key relationships and workflows discussed in this guide.

Caption: Factors influencing the stability of 1H-Pyrazole-3,4,5-d3.

Caption: Recommended workflow for storage and handling of 1H-Pyrazole-3,4,5-d3.

Caption: Experimental workflow for general stability testing.

References

Methodological & Application

Application Note: Synthesis and Use of 1H-Pyrazole-3,4,5-d3 as an Internal Standard for Quantitative Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated internal standards are analogues of the analyte where hydrogen atoms are replaced by deuterium.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they co-elute chromatographically and experience similar effects during sample preparation, injection, and ionization.[1][2] This allows for reliable correction of analytical variability, which is crucial in complex biological matrices.[1]

1H-Pyrazole-3,4,5-d3 is the deuterated form of 1H-Pyrazole, a core heterocyclic structure found in many pharmaceutical compounds. This note provides a detailed protocol for the synthesis of 1H-Pyrazole-3,4,5-d3 via a palladium-catalyzed hydrogen-deuterium exchange and its application as an internal standard for the quantification of pyrazole-containing analytes by LC-MS/MS.

Part 1: Synthesis of 1H-Pyrazole-3,4,5-d3

The synthesis of 1H-Pyrazole-3,4,5-d3 can be effectively achieved through a heterogeneous catalytic hydrogen-deuterium (H-D) exchange reaction. This method utilizes a palladium on carbon (Pd/C) catalyst with deuterium oxide (D₂O) as the deuterium source, which is a straightforward and efficient approach for labeling heterocyclic compounds.

Synthesis Workflow

References

Applications of 1H-Pyrazole-3,4,5-d3 in Mass Spectrometry: A Guide for Researchers

Introduction

1H-Pyrazole-3,4,5-d3 is a deuterated analog of 1H-pyrazole, a nitrogen-containing heterocyclic compound. In the field of mass spectrometry, the primary application of such stable isotope-labeled compounds is as an internal standard for highly accurate and precise quantification of the corresponding non-labeled analyte.[1][2] This technique, known as isotope dilution mass spectrometry (IDMS), is considered a gold-standard quantitative method due to its ability to correct for variations in sample preparation and instrument response.[3][4][5]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 1H-Pyrazole-3,4,5-d3 in mass spectrometry for the quantitative analysis of 1H-pyrazole and its derivatives.

Application Note: Quantitative Analysis of 1H-Pyrazole using Isotope Dilution Mass Spectrometry

Principle:

Isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of an isotopically labeled standard (in this case, 1H-Pyrazole-3,4,5-d3) to a sample containing the analyte of interest (1H-pyrazole). The labeled standard is chemically identical to the analyte and thus behaves similarly during sample extraction, derivatization, and ionization in the mass spectrometer. Because the mass-to-charge ratio (m/z) of the deuterated standard is different from the non-deuterated analyte, the mass spectrometer can distinguish between them. By measuring the ratio of the signal intensity of the analyte to the internal standard, the concentration of the analyte in the original sample can be accurately determined.

Key Advantages:

-

High Accuracy and Precision: Corrects for analyte loss during sample preparation and for variations in instrument response (matrix effects).

-

Improved Reliability: The use of a stable isotope-labeled internal standard is the recommended approach for quantitative bioanalysis.

-

Specificity: The unique mass difference between the analyte and the standard ensures high specificity in complex matrices.

Experimental Protocols

Protocol 1: Quantification of 1H-Pyrazole in Plasma using LC-MS/MS

This protocol describes a method for the quantification of 1H-pyrazole in a biological matrix (e.g., human plasma) using 1H-Pyrazole-3,4,5-d3 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

1H-Pyrazole (analyte)

-

1H-Pyrazole-3,4,5-d3 (internal standard)

-

Human Plasma (or other biological matrix)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

2. Preparation of Standard and Stock Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1H-pyrazole and dissolve it in 1 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1H-Pyrazole-3,4,5-d3 and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol:water (50:50, v/v) to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol:water (50:50, v/v).

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL) to each tube (except for blank samples).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube or an HPLC vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase A (see below).

4. LC-MS/MS Conditions:

-

LC System:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

MS/MS System (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1H-Pyrazole: Precursor ion (Q1) m/z 69.1 → Product ion (Q3) m/z 42.1

-

1H-Pyrazole-3,4,5-d3: Precursor ion (Q1) m/z 72.1 → Product ion (Q3) m/z 44.1

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards.

-

Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the data.

-

Determine the concentration of 1H-pyrazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table represents example quantitative data that could be obtained using the protocol described above.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Accuracy at LLOQ | 85% - 115% |

| Precision at LLOQ (CV%) | < 20% |

| Intra-day Precision (CV%) | < 15% |

| Inter-day Precision (CV%) | < 15% |

| Recovery | 90% - 110% |

Visualizations

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Caption: Logic of Internal Standard Quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1H-Pyrazole-3,4,5-d3 | 51038-79-0 | Benchchem [benchchem.com]

- 3. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay of 1,25-dihydroxy vitamin D3 by isotope dilution--mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1H-Pyrazole-3,4,5-d3 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1H-Pyrazole-3,4,5-d3 in Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and quantitative analysis of pyrazole-containing compounds. This deuterated analog of 1H-Pyrazole serves as a valuable tool in simplifying complex spectra and as a high-purity internal standard for quantitative NMR (qNMR) studies.

Introduction to 1H-Pyrazole-3,4,5-d3 in NMR Spectroscopy

1H-Pyrazole-3,4,5-d3 is a stable isotope-labeled form of 1H-pyrazole where the hydrogen atoms at positions 3, 4, and 5 of the pyrazole ring are replaced with deuterium.[1] In ¹H NMR spectroscopy, deuterium is "silent" at the proton resonance frequency, meaning that signals from these positions are absent.[2] This property offers two primary advantages in NMR-based studies:

-

Spectral Simplification: For complex molecules containing a pyrazole moiety, the absence of signals from the pyrazole ring protons (H3, H4, and H5) in a deuterated analog can help in the unambiguous assignment of other protons in the molecule. By comparing the spectrum of the non-deuterated compound with a selectively deuterated one, researchers can confidently identify the signals originating from the pyrazole ring.

-

Internal Standard for Quantitative NMR (qNMR): 1H-Pyrazole-3,4,5-d3 is an excellent internal standard for qNMR.[1] Its single, sharp ¹H NMR signal (from the N1-H proton) in a region of the spectrum that is often free from other signals, along with its known concentration and purity, allows for the accurate determination of the concentration of an analyte. The deuteration at other positions ensures that there are no interfering signals from the standard itself.